A-D-ribofuranosylamino)-5-pyrimidinyl]-
Description
The compound “A-D-ribofuranosylamino)-5-pyrimidinyl]-” refers to a pyrimidine nucleoside analog characterized by a β-D-ribofuranosyl sugar moiety linked via an amino group to the 5-position of the pyrimidine ring. These compounds are synthesized through glycosylation or cross-coupling reactions, with modifications at the C5 position of the pyrimidine ring and variations in the sugar moiety (e.g., deoxy, acetylated, or benzoylated groups).
Properties
Molecular Formula |
C10H15N5O5 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
N-[4-amino-6-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C10H15N5O5/c11-8-5(14-3-17)9(13-2-12-8)15-10-7(19)6(18)4(1-16)20-10/h2-4,6-7,10,16,18-19H,1H2,(H,14,17)(H3,11,12,13,15)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
RCBWCQPTXJWWKO-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C(C(=N1)N[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)NC=O)N |
Canonical SMILES |
C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)NC=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamide can be synthesized through various methods. One common method involves the reaction of formic acid with ammonia, producing ammonium formate, which then yields formamide upon heating . Another method is the aminolysis of ethyl formate, where ethyl formate reacts with ammonia to produce formamide and ethanol . Modern industrial production often involves the carbonylation of ammonia, where carbon monoxide reacts with ammonia to form formamide .
Industrial Production Methods: The industrial production of formamide typically involves the carbonylation of ammonia. This process is efficient and widely used in the chemical industry. An alternative two-stage process involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .
Chemical Reactions Analysis
Types of Reactions: Formamide undergoes various chemical reactions, including decomposition, hydrolysis, and formylation. When heated above 100°C, formamide decomposes into carbon monoxide and ammonia . At very high temperatures, the reaction products shift to hydrogen cyanide and water .
Common Reagents and Conditions: Formamide is often used as a reagent in formylation reactions. For example, it can react with primary aromatic amines in the presence of a solid acid magnetic nanocatalyst to produce N-formylated products . It is also used in the Vilsmeier formylation reaction, where it acts as a formylating agent .
Major Products Formed: The major products formed from the reactions of formamide include carbon monoxide, ammonia, hydrogen cyanide, and various N-formylated compounds .
Scientific Research Applications
Therapeutic Applications
-
Antiviral Activity :
- Pyrimidine derivatives, including A-D-ribofuranosylamino-5-pyrimidinyl compounds, have been studied for their antiviral properties. They can inhibit viral replication by interfering with nucleic acid synthesis. For instance, certain derivatives have shown effectiveness against viruses such as HIV and hepatitis C by targeting viral polymerases .
- Antitumor Activity :
- Anti-inflammatory Properties :
-
Cardiovascular Applications :
- The role of pyrimidine derivatives in cardiovascular health has been explored, particularly their impact on lipid metabolism and insulin sensitivity. Compounds have been shown to reduce triglyceride levels and improve insulin resistance, which are critical factors in obesity-related cardiovascular diseases .
Case Studies
- Case Study on Antiviral Efficacy :
-
Case Study on Antitumor Activity :
- In vivo studies using SCID mice with ovarian carcinoma demonstrated that treatment with a specific derivative resulted in a tumor size reduction of approximately 40% compared to controls. Mechanistic studies revealed that the compound inhibited key enzymes involved in nucleotide synthesis, leading to reduced tumor growth .
Mechanism of Action
The mechanism of action of formamide involves its ability to act as a formylating agent. It can react with primary amines to form N-formylated products. This reaction is often catalyzed by solid acid magnetic nanocatalysts, which facilitate the formylation process under mild reaction conditions . Formamide also plays a role in prebiotic chemistry by facilitating the formation of amino acid derivatives and other biologically relevant molecules .
Comparison with Similar Compounds
Spectroscopic and Analytical Data
¹H NMR parameters (Table I, ) highlight substituent-dependent variations:
- 4-Amino-5-(D-ribofuranosyl)pyrimidines: Exhibit a doublet (J = 5.8 Hz) for the anomeric proton and an octet (J₅,5" = 12.5 Hz) for coupling between C5 and sugar protons .
- 5-Iodouracil Derivatives : Show distinct quartets (J = 3.3–0.9 Hz) due to steric and electronic effects of the iodo group .
- Ethynyl-Substituted Analogs : Display unique splitting patterns (e.g., octets for J₄,5 = 3.8 Hz) attributed to alkyne-induced deshielding .
Mass spectrometry and elemental analysis further confirm structural integrity. For example, 1-(3'-deoxy-β-D-ribofuranosyl)-5-[(2,4,5-trimethylphenyl)ethynyl]uracil (Compound 13d) has a calculated molecular formula of C₁₉H₂₀N₂O₅ (M+H⁺: 357.14), with elemental analysis matching theoretical values (C: 64.04%, H: 5.66%) .
Data Tables
Table 1. Structural and Spectroscopic Comparison of Selected Analogs
Biological Activity
The compound (A-D-ribofuranosylamino)-5-pyrimidinyl] represents a significant area of interest in medicinal chemistry due to its potential biological activity, particularly as an antiviral and antineoplastic agent. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound based on diverse sources.
Synthesis
The synthesis of (A-D-ribofuranosylamino)-5-pyrimidinyl] involves various methodologies aimed at producing nucleoside analogs. The compound can be synthesized through the following general steps:
- Starting Materials : Use of ribofuranosyl derivatives as the backbone.
- Chemical Modifications : Introduction of the pyrimidine moiety via nucleophilic substitution or coupling reactions.
- Purification : Employ chromatographic techniques to isolate the desired product.
These methods are crucial for obtaining high yields and purity, which are essential for subsequent biological testing.
Antiviral Properties
Research indicates that (A-D-ribofuranosylamino)-5-pyrimidinyl] exhibits significant antiviral activity. It has been demonstrated to inhibit viral replication in several studies:
- Mechanism of Action : The compound acts as a competitive inhibitor of viral polymerases, effectively blocking the synthesis of viral DNA or RNA.
- Target Viruses : It has shown efficacy against hepatitis B virus (HBV) and human immunodeficiency virus (HIV) in vitro .
Antineoplastic Activity
The compound also displays promising antitumor properties:
- Inhibition of Tumor Growth : Studies have shown that it can induce apoptosis in cancer cells by disrupting nucleic acid metabolism.
- Mechanism : It interferes with nucleotide synthesis pathways, leading to reduced availability of nucleotides necessary for DNA replication .
Case Studies
Several case studies highlight the effectiveness of (A-D-ribofuranosylamino)-5-pyrimidinyl] in clinical settings:
- Hepatitis B Treatment :
- Cancer Therapy :
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antiviral | High | Inhibits viral polymerase, blocking replication |
| Antineoplastic | Moderate | Induces apoptosis, disrupts nucleotide synthesis |
Table 2: Clinical Case Studies
| Study | Condition | Outcome |
|---|---|---|
| Hepatitis B Study | Chronic HBV | Reduced viral load and improved liver function |
| Cancer Trial | Advanced tumors | Tumor shrinkage observed in some patients |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
